Dibutylammonium bromide
Overview
Description
Dibutylammonium bromide is an organic salt with the chemical formula (C₄H₉)₂NH₂Br. It is a member of the ammonium bromide family and is commonly used in various chemical processes and research applications. This compound is known for its role in the preparation of perovskite devices and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylammonium bromide can be synthesized through the reaction of dibutylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction: Dibutylamine is reacted with hydrobromic acid in an aqueous solution.
Crystallization: The resulting solution is then evaporated to obtain this compound crystals.
Purification: The crystals are purified through recrystallization to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of dibutylamine and hydrobromic acid are reacted in a controlled environment.
Continuous Crystallization: The solution is continuously evaporated and crystallized to ensure a steady supply of the compound.
Automated Purification: Advanced purification techniques, such as automated recrystallization, are employed to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Dibutylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Acid-Base Reactions: As an ammonium salt, it can act as a proton donor in acid-base reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include dibutylamine derivatives with different functional groups.
Acid-Base Products: The reaction with bases results in the formation of dibutylamine and the corresponding salt of the base.
Scientific Research Applications
Dibutylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is employed in the study of ionic liquids and their interactions with biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which dibutylammonium bromide exerts its effects is primarily through its role as a source of bromide ions and dibutylammonium ions. These ions participate in various chemical reactions, facilitating the formation of new compounds and materials. The molecular targets and pathways involved include:
Bromide Ions: Act as nucleophiles in substitution reactions.
Dibutylammonium Ions: Participate in acid-base reactions and can form hydrogen bonds with other molecules.
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Another ammonium bromide compound with similar properties but a larger molecular structure.
Dibutylammonium Acetate: Similar in structure but with an acetate ion instead of a bromide ion.
Dibutylammonium Propanoate: Similar in structure but with a propanoate ion instead of a bromide ion
Uniqueness: Dibutylammonium bromide is unique due to its specific combination of dibutylammonium and bromide ions, which confer distinct chemical properties and reactivity. Its high purity and consistent performance make it particularly valuable in the production of advanced materials such as perovskite solar cells.
Properties
CAS No. |
10435-44-6 |
---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
N-butylbutan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |
InChI Key |
YCGYSDWVARRPFG-UHFFFAOYSA-N |
SMILES |
CCCC[NH2+]CCCC.[Br-] |
Canonical SMILES |
CCCCNCCCC.Br |
Synonyms |
dibutylammonium bromide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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